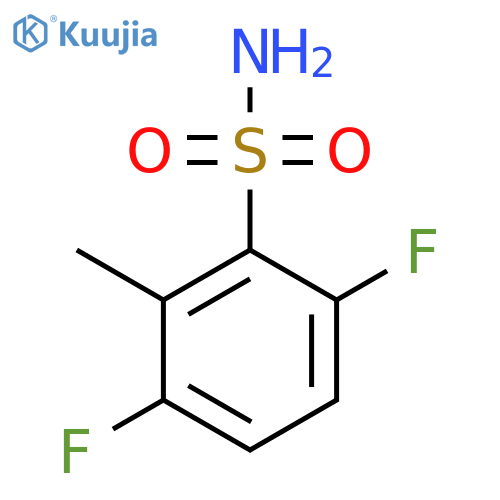Cas no 1806370-03-5 (3,6-Difluoro-2-methylbenzenesulfonamide)

3,6-Difluoro-2-methylbenzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 3,6-Difluoro-2-methylbenzenesulfonamide
-
- インチ: 1S/C7H7F2NO2S/c1-4-5(8)2-3-6(9)7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
- InChIKey: XKCLTVUANSEYHV-UHFFFAOYSA-N
- ほほえんだ: S(C1C(=CC=C(C=1C)F)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 275
- トポロジー分子極性表面積: 68.5
3,6-Difluoro-2-methylbenzenesulfonamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013077-250mg |
3,6-Difluoro-2-methylbenzenesulfonamide |
1806370-03-5 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A010013077-1g |
3,6-Difluoro-2-methylbenzenesulfonamide |
1806370-03-5 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
| Alichem | A010013077-500mg |
3,6-Difluoro-2-methylbenzenesulfonamide |
1806370-03-5 | 97% | 500mg |
823.15 USD | 2021-07-05 |
3,6-Difluoro-2-methylbenzenesulfonamide 関連文献
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
3,6-Difluoro-2-methylbenzenesulfonamideに関する追加情報
Introduction to 3,6-Difluoro-2-methylbenzenesulfonamide (CAS No. 1806370-03-5)
3,6-Difluoro-2-methylbenzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1806370-03-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and utility in medicinal chemistry. The presence of both fluorine and methyl substituents in its molecular structure imparts unique physicochemical properties, making it a valuable scaffold for further chemical modifications and applications.
The molecular structure of 3,6-Difluoro-2-methylbenzenesulfonamide consists of a benzene ring substituted with a methyl group at the 2-position and two fluorine atoms at the 3- and 6-positions, along with a sulfonamide functional group (-SO₂NH₂) at the 4-position. This arrangement results in a compound with enhanced lipophilicity and metabolic stability, which are critical factors in drug design. The fluorine atoms, in particular, contribute to the compound's binding affinity by increasing electron density and reducing steric hindrance, while the sulfonamide group serves as a key pharmacophore for interactions with biological targets.
In recent years, there has been growing interest in the development of novel sulfonamides as therapeutic agents due to their broad spectrum of biological activities. 3,6-Difluoro-2-methylbenzenesulfonamide has been investigated for its potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer therapies. The fluorinated aromatic ring system enhances the compound's ability to penetrate biological membranes, while the sulfonamide moiety facilitates hydrogen bonding interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of 3,6-Difluoro-2-methylbenzenesulfonamide is its versatility as a chemical intermediate. Researchers have leveraged its structural features to develop derivatives with improved pharmacological profiles. For instance, modifications at the 5-position or introduction of additional functional groups have led to compounds with enhanced efficacy and reduced toxicity. These derivatives have been tested in preclinical studies, demonstrating promising results in models of inflammation and cancer.
The synthesis of 3,6-Difluoro-2-methylbenzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The process typically begins with the fluorination of a precursor molecule followed by sulfonylation and subsequent amide formation. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve reaction efficiency and selectivity. These synthetic strategies ensure that researchers can produce sufficient quantities of the compound for both laboratory studies and potential industrial applications.
From a computational chemistry perspective, 3,6-Difluoro-2-methylbenzenesulfonamide has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its binding mode within active sites of enzymes and receptors, guiding the design of more potent derivatives. These computational approaches are essential for rational drug design, allowing researchers to predict the efficacy of new compounds before they are synthesized.
The pharmacokinetic properties of 3,6-Difluoro-2-methylbenzenesulfonamide have also been thoroughly evaluated. Studies indicate that the compound exhibits good oral bioavailability and moderate metabolic stability in vivo. The presence of fluorine atoms enhances its resistance to degradation by metabolic enzymes such as cytochrome P450 oxidases. This stability is advantageous for developing drugs that require prolonged half-lives to achieve therapeutic effects.
Recent clinical trials have explored the potential of sulfonamides like 3,6-Difluoro-2-methylbenzenesulfonamide as treatments for chronic inflammatory diseases. The compound's ability to modulate inflammatory pathways has been demonstrated in animal models, suggesting its therapeutic potential for conditions such as rheumatoid arthritis and inflammatory bowel disease. While further research is needed to confirm these findings in human populations, these preliminary results highlight the compound's promise as a novel therapeutic agent.
The agrochemical industry has also shown interest in 3,6-Difluoro-2-methylbenzenesulfonamide due to its structural similarity to known herbicides and fungicides. Its mode of action may provide new solutions for crop protection against resistant pests and pathogens. Field trials have begun to assess its efficacy under various environmental conditions, with initial results indicating promising activity against selected targets.
In conclusion,3,6-Difluoro-2-methylbenzenesulfonamide (CAS No. 1806370-03-5) represents a significant advancement in pharmaceutical and agrochemical research due to its unique structural features and versatile applications. Its role as a chemical intermediate has enabled the development of novel derivatives with enhanced biological activities. As research continues into its pharmacological properties,3,6-Difluoro-2-methylbenzenesulfonamide is poised to make substantial contributions to both medical science and agricultural innovation.
1806370-03-5 (3,6-Difluoro-2-methylbenzenesulfonamide) 関連製品
- 1283108-92-8((2-chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine)
- 2320683-84-7(3-(2-fluorophenyl)-1-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-ylpropan-1-one)
- 1806778-41-5(3-(Chloromethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 1805681-34-8(1-Bromo-1-(5-(chloromethyl)-2-nitrophenyl)propan-2-one)
- 852365-26-5(1-(3-chlorophenyl)methoxy-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 954697-46-2(3-{(2-chlorophenyl)methylsulfanyl}-6-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylpyridazine)
- 723281-63-8(3-Bromo-5-(ethoxymethyl)pyridine)
- 1249535-11-2(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde)
- 1361809-72-4(6-(Chloromethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylic acid)
- 899733-12-1(N'-benzyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}ethanediamide)




